3-hydroxy-N-[3-[(3-hydroxynaphthalene-2-carbonyl)amino]-2-methylphenyl]naphthalene-2-carboxamide
Overview
Description
3-hydroxy-N-[3-[(3-hydroxynaphthalene-2-carbonyl)amino]-2-methylphenyl]naphthalene-2-carboxamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of multiple hydroxyl and carboxamide groups, which contribute to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-N-[3-[(3-hydroxynaphthalene-2-carbonyl)amino]-2-methylphenyl]naphthalene-2-carboxamide typically involves the condensation of naphthalen-1-amine with 3-hydroxy-2-naphthoic acid . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves heating the reactants in the presence of a suitable catalyst and solvent, followed by purification steps to isolate the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated purification systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-N-[3-[(3-hydroxynaphthalene-2-carbonyl)amino]-2-methylphenyl]naphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can undergo reduction reactions to convert carbonyl groups to hydroxyl groups.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield naphthoquinones, while reduction can produce dihydroxy derivatives.
Scientific Research Applications
3-hydroxy-N-[3-[(3-hydroxynaphthalene-2-carbonyl)amino]-2-methylphenyl]naphthalene-2-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-hydroxy-N-[3-[(3-hydroxynaphthalene-2-carbonyl)amino]-2-methylphenyl]naphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and carboxamide groups enable it to form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. This can lead to antimicrobial effects by disrupting essential biological processes in microorganisms .
Comparison with Similar Compounds
Similar Compounds
- N-[3,5-bis(trifluoromethyl)phenyl]-3-hydroxy-naphthalene-2-carboxamide
- N-[2-chloro-5-(trifluoromethyl)phenyl]-3-hydroxy-naphthalene-2-carboxamide
Uniqueness
Compared to similar compounds, 3-hydroxy-N-[3-[(3-hydroxynaphthalene-2-carbonyl)amino]-2-methylphenyl]naphthalene-2-carboxamide exhibits unique structural features, such as the presence of multiple hydroxyl groups and a specific arrangement of aromatic rings.
Properties
IUPAC Name |
3-hydroxy-N-[3-[(3-hydroxynaphthalene-2-carbonyl)amino]-2-methylphenyl]naphthalene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22N2O4/c1-17-24(30-28(34)22-13-18-7-2-4-9-20(18)15-26(22)32)11-6-12-25(17)31-29(35)23-14-19-8-3-5-10-21(19)16-27(23)33/h2-16,32-33H,1H3,(H,30,34)(H,31,35) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOIUERUBFRLHLS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC3=CC=CC=C3C=C2O)NC(=O)C4=CC5=CC=CC=C5C=C4O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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